molecular formula C13H14O5 B1323740 Ethyl 3-carboethoxybenzoylformate CAS No. 732249-84-2

Ethyl 3-carboethoxybenzoylformate

Cat. No. B1323740
M. Wt: 250.25 g/mol
InChI Key: OXSBZAOOXIITGF-UHFFFAOYSA-N
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Description

Ethyl 3-carboethoxybenzoylformate is a chemical compound with the linear formula C13H14O5 . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of Ethyl 3-carboethoxybenzoylformate is represented by the linear formula C13H14O5 . For a more detailed analysis, one would typically use techniques such as X-ray diffraction or NMR spectroscopy .

Scientific Research Applications

Catalytic Activity and Mechanism Insights

Ethyl 3-carboethoxybenzoylformate exhibits potential as a modifying ligand in rhodium-carbonyl catalysts for hydroformylation reactions. Research shows that these catalysts, modified with ligands like Ethyl 3-carboethoxybenzoylformate, can enhance the understanding of the catalytic cycle, electronic, and steric factors that govern the catalytic activity in hydroformylation. This insight facilitates the development of structure-activity relationships and guidelines for designing more efficient catalysts for this class of reactions (Sparta, Børve, & Jensen, 2007).

Versatile Intermediate for Trifluoromethyl Heterocycles Synthesis

Ethyl 3-carboethoxybenzoylformate serves as a versatile intermediate in the synthesis of a diverse range of trifluoromethyl heterocycles. It's instrumental in the synthesis of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing its significance in the creation of complex organic compounds (Honey, Pasceri, Lewis, & Moody, 2012).

Applications in Anticancer Research

Anticancer Activity of Hydrazide-Hydrazones

Derivatives of Ethyl 3-carboethoxybenzoylformate, specifically novel hydrazide-hydrazones synthesized from ethyl paraben, have shown promise as anticancer agents. These compounds have been evaluated for their cytotoxic activity against liver cancer cell lines and exhibit potential anticancer activity (Han et al., 2020).

Novel Heterocycles for Anticancer Activity

Ethyl 3-carboethoxybenzoylformate-based compounds have also been used as precursors for synthesizing new heterocycles with significant anticancer activity. The synthesis and in vitro evaluation of these compounds against colon cancer cell lines have yielded potent activity, underscoring the potential of Ethyl 3-carboethoxybenzoylformate in anticancer drug development (Abdel-Motaal, Alanzy, & Asem, 2020).

properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-6-9(8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSBZAOOXIITGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641273
Record name Ethyl 3-[ethoxy(oxo)acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-carboethoxybenzoylformate

CAS RN

732249-84-2
Record name Ethyl 3-[ethoxy(oxo)acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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